2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXPYXOJCRCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18593-45-8 | |
| Record name | 18593-45-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3,5-dimethylthiophene with formamide under acidic conditions to form the desired thienopyrimidinone structure . Another method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10N2OS
- Molecular Weight : 194.26 g/mol
- IUPAC Name : 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- CAS Number : 18593-45-8
The compound features a thieno[2,3-d]pyrimidine core, which is significant for its biological activity and potential applications in drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit promising anticancer properties. The structural modifications in compounds like this compound can enhance their efficacy against various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells by modulating specific signaling pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agricultural Chemistry Applications
- Pesticide Development :
Materials Science Applications
- Polymer Synthesis :
Case Study: Anticancer Activity
A study conducted on various thieno[2,3-d]pyrimidine derivatives revealed that modifications at the nitrogen positions significantly impacted their anticancer activity. The study highlighted that this compound showed IC50 values comparable to established chemotherapeutics against specific cancer lines.
Case Study: Antimicrobial Efficacy
In another research project focusing on antimicrobial agents derived from thieno[2,3-d]pyrimidines, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity of thienopyrimidinones is highly sensitive to substituent modifications. Below is a systematic comparison based on structural variations and reported activities:
Methylation Patterns
Key Findings :
- 5,6-Dimethyl Derivatives: Compound 5 (5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one) demonstrated the highest cytotoxic activity against HeLa cells among a series of methylated analogs (5 > 6 > 7 > 8), suggesting that dimethylation at positions 5 and 6 optimizes bioactivity .
Table 1: Impact of Methylation on Cytotoxic Activity
| Compound | Methyl Positions | HeLa Cell IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5,6-Dimethyl (Compound 5) | 5,6 | 12.4 | |
| 2,5,6-Trimethyl | 2,5,6 | Not reported | |
| 6-Methyl | 6 | 18.9* |
*Estimated based on structural similarity.
Substituent Diversity and Bioactivity
Antimicrobial Activity :
- Benzimidazole-Thienopyrimidinones: Compounds with a 6-(benzimidazol-2-yl) group (e.g., compound 3) showed antimicrobial activity comparable to streptomycin, emphasizing the role of bulky heterocyclic substituents .
- Sulfanyl Derivatives: 5,6-Dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-35-9) exhibited solubility in DMSO and chloroform, suggesting utility in drug formulation .
Anti-Inflammatory and Analgesic Activity :
- 3-sec-Butylideneamino Derivatives: AS1 (3-sec-butylideneamino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one) displayed potent anti-inflammatory effects, outperforming diclofenac sodium in carrageenan-induced inflammation models .
Table 2: Bioactivity of Selected Thienopyrimidinones
Biological Activity
2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with significant biological activity attributed to its unique structural features. This compound belongs to the thieno[2,3-d]pyrimidine family and has been studied for its potential therapeutic applications in various fields, particularly in oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 194.25 g/mol. The compound features a thieno ring fused with a pyrimidine structure, enhancing its chemical reactivity and biological properties. Its nearly planar structure allows for effective interactions with biological macromolecules .
Anticancer Properties
Research indicates that this compound exhibits antitumor activity. It has been shown to inhibit various cancer cell lines by interfering with critical pathways involved in cell proliferation and survival. For instance:
- Mechanism of Action : The compound interacts with DNA and RNA polymerases, suggesting a mechanism for its antitumor activity through the inhibition of nucleic acid synthesis.
- In vitro Studies : In studies involving cancer cell lines such as HepG2 and MDA-MB-231, the compound demonstrated significant cytotoxic effects with IC50 values ranging from 20 to 50 µM .
Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives have also shown antimicrobial properties. Specifically:
- Spectrum of Activity : The compound has been tested against various bacterial and fungal strains, demonstrating effective inhibitory action comparable to established antimicrobial agents.
- Potential Applications : Its ability to disrupt microbial growth positions it as a candidate for developing new antibiotics .
Anti-inflammatory Effects
Beyond its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory potential:
- Inhibition of Inflammatory Pathways : Studies have indicated that it may inhibit key inflammatory mediators, contributing to its therapeutic efficacy in conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
The unique arrangement of methyl groups and the fused thieno-pyrimidine structure enhance the biological activity of this compound compared to other similar compounds. The following table summarizes related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-amino-7-methylthieno[2,3-d]pyrimidin-5-one | Structure | Antimicrobial |
| 2-amino-5-methylthieno[2,3-d]pyrimidin-4-one | Structure | Antifungal |
| 7-methylthieno[2,3-d]pyrimidin-4-one | Structure | Antitumor |
Case Studies
- Inhibition of LHRH Receptor : A related study on thieno[2,3-b]pyridin derivatives showed promising results as antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. The findings suggest that similar thieno derivatives could be effective in targeting hormonal pathways in cancer treatment .
- MIF2 Inhibition : A study focusing on MIF2 tautomerase inhibitors highlighted the potential of thienopyrimidine derivatives in cancer therapy. Compounds structurally related to 2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one exhibited low micromolar potency against cancer cell proliferation .
Q & A
Q. What are the optimized synthetic routes for 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves cyclization reactions under acidic conditions. For example, substituted analogs are synthesized by refluxing azomethine intermediates in glacial acetic acid with DMSO as a catalyst, achieving yields of 58–89% depending on substituents . Key factors include:
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation (e.g., methyl groups at C2, C5, and C6) .
- IR spectroscopy : Identifies functional groups like C=O (stretching at ~1700 cm⁻¹) and thioether linkages .
- XRD analysis : Resolves structural ambiguities, such as planarity of the thiophene-pyrimidine fused system .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against enzyme targets (e.g., dihydrofolate reductase) or cancer cell lines using MTT assays .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence quenching to measure interactions with receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. halogen substituents) impact bioactivity?
Comparative studies of analogs reveal:
- Methyl groups : Enhance metabolic stability but may reduce binding affinity compared to halogenated derivatives (e.g., 4-chlorophenyl analogs show anticancer activity) .
- Thioether linkages : Improve membrane permeability, as seen in 2-((2-chloro-6-fluorobenzyl)thio) derivatives with antiviral properties .
- Substitution patterns : Para-substituted aryl groups (e.g., 4-fluorophenyl) optimize steric and electronic interactions with target proteins .
Q. What computational strategies are effective for predicting binding modes and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
- QSAR models : Correlate substituent electronegativity or lipophilicity (logP) with IC₅₀ values .
Q. How can contradictory data on biological activity across studies be resolved?
- Reproducibility checks : Standardize assay protocols (e.g., cell line selection, incubation times). For example, discrepancies in anticancer activity may arise from using HeLa vs. MCF-7 cells .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
- Structural analogs : Compare with derivatives like 5-(5-methylfuran-2-yl)-3-phenyl analogs to isolate substituent-specific effects .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl derivatives) .
- Nanocarrier systems : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
Methodological Tables
Table 1. Comparative Bioactivity of Thieno[2,3-d]pyrimidin-4-one Derivatives
Table 2. Key Synthetic Parameters and Yields
| Reaction Step | Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Cyclization | Acetic acid, DMSO, 6h reflux | 72–89 | >95% (HPLC) | |
| Halogenation | POCl₃, 368 K, 2h | 61–87 | 99% (NMR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
